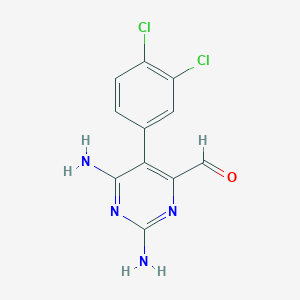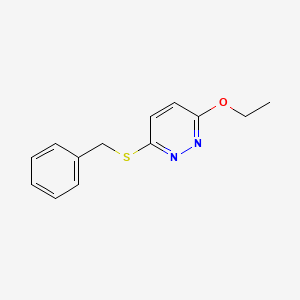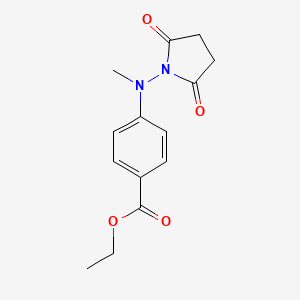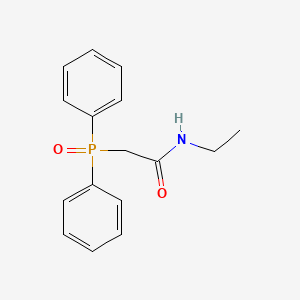
2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate and methyl carbamate to form methyloxazine. This intermediate is then reacted with propanolamine under solventless conditions to yield 1-propanol-6-methyl uracil. Finally, oxidation with selenium dioxide produces the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the process is economically viable.
Análisis De Reacciones Químicas
Types of Reactions: 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide yields uracil aldehyde derivatives .
Aplicaciones Científicas De Investigación
3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Pyrimidine Derivatives: Compounds such as uracil and thymine share a similar pyrimidine ring structure.
Other Heterocycles: Compounds like pyridazine and pyrazine also contain nitrogen atoms in their ring structures.
Uniqueness: 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is unique due to its specific functional groups and the isopropyl substitution, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
89985-45-5 |
|---|---|
Fórmula molecular |
C8H12N2O4 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2,6-dioxo-3-propan-2-yl-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4/c1-4(2)10-5(7(12)13)3-6(11)9-8(10)14/h4-5H,3H2,1-2H3,(H,12,13)(H,9,11,14) |
Clave InChI |
DPFDESMQDILWIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(CC(=O)NC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


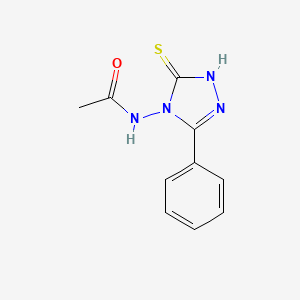

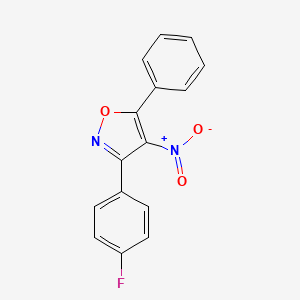
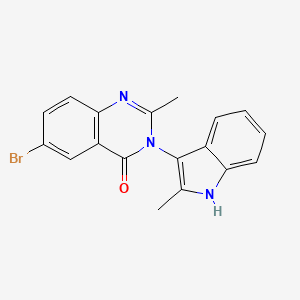
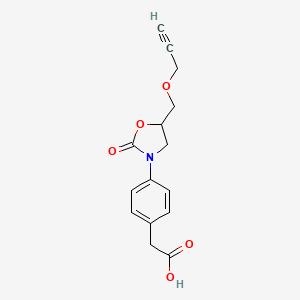
![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)

